L-Lysine, L-arginyl-L-lysyl-
Description
Structure
2D Structure
Properties
CAS No. |
78844-94-7 |
|---|---|
Molecular Formula |
C18H38N8O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H38N8O4/c19-9-3-1-7-13(16(28)26-14(17(29)30)8-2-4-10-20)25-15(27)12(21)6-5-11-24-18(22)23/h12-14H,1-11,19-21H2,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
BTJVOUQWFXABOI-IHRRRGAJSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Context of L Lysine and L Arginine in Protein Interactions and Epigenetics:
Protein Aggregation: L-lysine and L-arginine residues are recognized as playing significant roles in the self-assembly processes of various proteins. acs.org Their charged and amphipathic nature can mediate electrostatic and hydrophobic interactions that are crucial to aggregation pathways. acs.orgnih.gov Consequently, these residues are often targets for inhibitors designed to prevent pathological protein aggregation. acs.orgrsc.orgnih.gov
Epigenetic Regulation: In the context of epigenetics, lysine (B10760008) and arginine residues within the N-terminal tails of histone proteins are critical. They are subject to a wide array of post-translational modifications, including methylation and acetylation. nih.govnih.gov These modifications act as a "histone code" that influences chromatin structure and regulates gene expression by altering the interaction between histones and DNA. nih.gov
While the constituent amino acids of L-Lysine, L-arginyl-L-lysyl- are central to the topics of protein aggregation and epigenetics, scientific studies have not specifically investigated the properties or functions of this particular tripeptide sequence as an independent molecular agent in these processes. Therefore, no data is available to populate the requested article sections.
Synthetic Methodologies and Preparation of L Lysine, L Arginyl L Lysyl and Analogs
Strategies for Oligopeptide Chemical Synthesis
Chemical synthesis, particularly on a solid support, is the most common approach for preparing peptides like L-Lysine, L-arginyl-L-lysyl-. lcms.cz This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a resin. lcms.cz
Solid-Phase Peptide Synthesis (SPPS) Techniques for Arginine- and Lysine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry. creative-peptides.comresearchgate.net The most widely adopted strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.goviris-biotech.de This method utilizes Fmoc for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) groups for the permanent protection of amino acid side chains. iris-biotech.de
The synthesis of peptides containing multiple arginine and lysine (B10760008) residues, such as L-Lysine, L-arginyl-L-lysyl-, can be challenging due to potential side reactions and aggregation of the growing peptide chain. nih.govsigmaaldrich.com To address these "difficult sequences," various techniques and reagents are employed. nih.govluxembourg-bio.com The choice of solid support is crucial; polyethylene (B3416737) glycol (PEG)-modified polystyrene resins are often used to improve swelling and reaction kinetics. nih.govfrontiersin.org
Key Steps in SPPS:
Resin Loading: The C-terminal amino acid (in this case, likely arginine) is attached to a solid support, such as Wang resin. vulcanchem.com
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deluxembourg-bio.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. creative-peptides.comluxembourg-bio.com
Washing: Excess reagents and by-products are washed away after each deprotection and coupling step. bachem.com
Repeat Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. creative-peptides.com
Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, typically with a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS). vulcanchem.comrsc.org
Considerations for Incorporating Basic and Modified Residues
The incorporation of basic residues like arginine and lysine requires careful selection of protecting groups for their side chains to prevent unwanted reactions.
Lysine Protection: The ε-amino group of lysine is commonly protected with the Boc (tert-butyloxycarbonyl) group, which is stable under the basic conditions used for Fmoc removal but is cleaved by the final acid treatment. peptide.comopenaccesspub.org Other protecting groups like Mtt (methyltrityl) can be used if side-chain modification on the resin is required. iris-biotech.de
Arginine Protection: The guanidinium (B1211019) group of arginine is strongly basic and requires robust protection. The most common protecting groups are sulfonyl-based, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.comnih.gov Pbf is generally preferred due to its increased lability during the final cleavage step compared to Pmc. peptide.comnih.gov However, even with Pbf, peptides with multiple arginines may require extended cleavage times. nih.govwiley.com To address this, newer protecting groups like MIS (1,2-dimethylindole-3-sulfonyl) have been developed with improved deprotection kinetics. nih.gov
Coupling Reagents for Difficult Sequences:
The formation of the peptide bond is facilitated by coupling reagents. For sterically hindered couplings or sequences prone to aggregation, highly efficient reagents are necessary. sigmaaldrich.com Uronium/aminium-based reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. creative-peptides.comsigmaaldrich.com HATU is often considered one of the most efficient coupling reagents, especially for difficult sequences. sigmaaldrich.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective and can sometimes lead to cleaner reactions than uronium-based reagents, which can cause a side reaction known as guanidinylation. sigmaaldrich.com More recently, coupling reagents based on Oxyma Pure, such as COMU, have been introduced and have shown high efficiency. luxembourg-bio.comsigmaaldrich.com
Enzymatic Synthesis Approaches for Arginine- and Lysine-Containing Peptides
Enzymatic peptide synthesis offers a green alternative to chemical methods, proceeding under mild conditions and often with high stereoselectivity, thus avoiding racemization. researchgate.net This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. researchgate.netnih.gov The synthesis can be controlled either by equilibrium or kinetics. researchgate.net
For peptides containing basic amino acids like lysine and arginine, enzymes such as α-chymotrypsin and papain have been utilized. researchgate.nettandfonline.com For instance, α-chymotrypsin has been used to synthesize a lysine-containing dipeptide from an N-acetyl-L-phenylalanine ethyl ester and lysine esters. tandfonline.com Papain is known to cleave peptide bonds containing basic amino acids, particularly arginine and lysine, and can be used in reverse to form them. researchgate.net Trypsin is another enzyme that specifically cleaves at the C-terminus of arginine and lysine residues and can be used for enzymatic ligation. google.com While promising, enzymatic synthesis is not as broadly applied as SPPS for the de novo synthesis of long peptides. nih.gov
Advanced Purification and Characterization Techniques for Synthetic Peptides
Following synthesis, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deleted sequences and by-products from the cleavage of protecting groups. bachem.comwaters.com Therefore, robust purification and characterization are essential. wiley.com
Purification Techniques:
The standard and most powerful method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.comamericanpeptidesociety.org
| Purification Technique | Principle of Separation | Application for Arginine/Lysine Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. bachem.comamericanpeptidesociety.org | This is the primary method for purifying L-Lysine, L-arginyl-L-lysyl-. The high positive charge of the peptide requires the use of an ion-pairing agent like TFA in the mobile phase to improve peak shape and retention. lcms.czresearchgate.net |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge by utilizing a charged stationary phase. americanpeptidesociety.org | Highly effective for purifying basic peptides due to their strong positive charge. Cation-exchange chromatography is particularly suitable. americanpeptidesociety.org |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. It is useful for removing aggregates or for buffer exchange. americanpeptidesociety.org | Can be used as a polishing step to remove any aggregated peptide species. americanpeptidesociety.org |
| Solid-Phase Extraction (SPE) | A form of chromatography used for sample clean-up and purification. It can be used for desalting or for a one-step purification and counterion exchange. mdpi.comnih.gov | A rapid and economical method for initial purification or for exchanging the TFA counterion from HPLC purification to a more biologically compatible one, like acetate (B1210297) or hydrochloride. mdpi.com |
Characterization Techniques:
A suite of orthogonal analytical methods is required to confirm the identity and purity of the synthesized peptide. wiley.comijsra.net
| Characterization Technique | Information Provided | Relevance for L-Lysine, L-arginyl-L-lysyl- |
| Mass Spectrometry (MS) | Provides the precise molecular weight of the peptide, confirming its identity. ijsra.netresolvemass.ca Tandem MS (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the resulting ions. wiley.com | This is a critical technique to verify that the correct sequence has been synthesized and to identify impurities. resolvemass.caresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the peptide sample by separating the target peptide from impurities. wiley.comresolvemass.ca The retention time is a characteristic property of the peptide under specific conditions. | Used to determine the purity of the final product and is often coupled with MS (LC-MS) for comprehensive analysis. researchgate.netresearchgate.net |
| Amino Acid Analysis (AAA) | Determines the amino acid composition of the peptide and can be used to quantify the peptide amount. wiley.com It can also assess enantiomeric purity. wiley.com | Confirms the ratio of Lysine to Arginine in the final product. wiley.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the peptide in solution, including its three-dimensional conformation. ijsra.net | Can be used for detailed structural elucidation and to confirm the correct connectivity of the amino acids. ijsra.net |
Structural and Conformational Analysis of L Lysine, L Arginyl L Lysyl
Spectroscopic Techniques for Peptide Conformation
Spectroscopic methods are indispensable tools for probing the three-dimensional structure of peptides in solution. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide valuable insights into the conformational preferences and secondary structure elements of polybasic peptides.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to Polybasic Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of peptides by providing information on interatomic distances and dihedral angles. For polybasic peptides such as those containing lysine (B10760008) and arginine, NMR studies can reveal crucial details about their conformational ensemble.
2D NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and identify through-space proximities between protons. For instance, the analysis of Nuclear Overhauser Effect (NOE) data provides distance restraints that are critical for building structural models. Studies on oligoarginine peptides have utilized 2D ¹H-¹³C HSQC NMR spectra to investigate their self-association, a phenomenon driven by the unique properties of the guanidinium (B1211019) group. bohrium.com Similarly, solid-state NMR has been used to track the penetration of polyarginine peptides into skin layers by monitoring the ³¹P NMR signal of the lipid bilayers, indicating a direct interaction and structural perturbation. nih.gov
The chemical shifts of backbone and side-chain nuclei are also sensitive to the local chemical environment and, consequently, to the peptide's conformation. biorxiv.org For example, DFT calculations have been used to predict that the NMR chemical shift of guanidinium dimers is smaller than that of monomers, which aligns with experimental NMR titration curves. biorxiv.org These approaches, when applied to L-lysyl-L-arginyl-L-lysine, can elucidate the specific conformations adopted by the peptide backbone and the orientation of its basic side chains in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in solution. nih.govspringernature.com This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil). units.it
For polybasic peptides, CD spectroscopy can monitor conformational changes induced by environmental factors like pH, temperature, and interaction with other molecules. For example, studies on the interaction of basic peptides with DNA have used CD to show a transconformation of the DNA from a B-form to a C-form upon peptide binding. nih.govoup.com Similarly, the association of poly-L-lysine with sodium dodecyl sulfate (B86663) (SDS) has been shown to induce a β-sheet conformation in the peptide. researchgate.net While many small peptides may exhibit a CD spectrum characteristic of a disordered or random coil structure, specific conditions or interactions can induce more defined secondary structures. units.it For L-lysyl-L-arginyl-L-lysine, CD spectroscopy would be instrumental in determining its predominant secondary structure in solution and how this structure is influenced by its environment.
Structural Modeling and Computational Studies
In conjunction with experimental techniques, computational methods provide a powerful avenue for exploring the conformational landscape of peptides. Molecular dynamics simulations and quantum chemical calculations offer detailed energetic and structural insights that complement experimental observations.
Molecular Dynamics Simulations of Basic Amino Acid and Peptide Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For peptides, MD simulations can provide detailed information about their conformational dynamics and interactions with their environment, such as water or lipid membranes. aalto.fi
All-atom MD simulations have been extensively used to investigate the behavior of polybasic peptides. aalto.fi These simulations have revealed, for example, that polyarginine interacts more strongly and cooperatively with phospholipid bilayers than polylysine. nih.gov This difference in interaction is attributed to the ability of the arginine guanidinium group to form bidentate hydrogen bonds with phosphate (B84403) headgroups. vulcanchem.com MD simulations have also been employed to study the aggregation of arginine-rich peptides, a process that is also mediated by the unique properties of the guanidinium group. bohrium.com
Furthermore, MD simulations of lysine-based dendrimers have been performed to understand their structure and mobility. mdpi.com For L-lysyl-L-arginyl-L-lysine, MD simulations can be used to explore its conformational space, identify stable conformations, and understand how its charged side chains interact with each other and with the surrounding solvent.
Interactive Table: MD Simulation Parameters for Peptide Systems
| Parameter | Value/Method | Reference |
| Force Field | CHARMM, AMBER, OPLS | greeley.org |
| Water Model | TIP3P | nih.gov |
| Simulation Time | Nanoseconds to Microseconds | nih.gov |
| Ensemble | NVT, NPT | aalto.fi |
| Electrostatics | Particle Mesh Ewald (PME) | nih.gov |
Quantum Chemical Calculations for Conformational Energetics
Quantum chemical calculations provide a highly accurate means of determining the relative energies of different peptide conformations. greeley.orgnih.gov These methods, based on the principles of quantum mechanics, can be used to calculate the electronic structure of a molecule and thereby its energy and other properties.
Ab initio and density functional theory (DFT) methods are commonly used to study peptide conformations. nih.govcuni.cz These calculations can be computationally intensive, but they provide a benchmark for the less accurate but faster molecular mechanics force fields used in MD simulations. greeley.org For example, correlated ab initio calculations have been used to determine the relative energetics of different conformations of the alanine (B10760859) tetrapeptide, providing a benchmark for assessing the reliability of various force fields. greeley.org
Quantum chemical calculations can also be used to calibrate force fields, leading to more reliable free energy landscapes from MD simulations. nih.gov For L-lysyl-L-arginyl-L-lysine, quantum chemical calculations can be used to determine the intrinsic energetic preferences of different backbone and side-chain conformations, providing a fundamental understanding of its structural propensities.
Crystal Structures and Solution Conformations of Related Basic Peptides
The solid-state structures of related basic amino acids and small peptides, determined by X-ray crystallography, can provide valuable insights into the preferred conformations and intermolecular interactions of L-lysyl-L-arginyl-L-lysine.
The crystal structure of L-lysine acetate (B1210297) reveals that the lysine molecules aggregate in a manner similar to that found in the crystal structure of L-lysine L-aspartate. nih.gov A notable feature in the crystal structures of both L-arginine acetate and L-lysine acetate is the formation of head-to-tail sequences involving the α-amino and α-carboxylate groups, while the more basic side chains interact with the acetate group. nih.gov This indicates that electrostatic interactions are modulated by other factors to favor these specific aggregation patterns. nih.gov
The crystal structure of a new form of L-arginine D-glutamate monohydrate also shows molecules arranged in double-layers stabilized by head-to-tail sequences. ias.ac.in The conformation of the arginine molecule in this structure is the same as in a previously reported trihydrate form, while the glutamate (B1630785) conformation differs. ias.ac.in These crystal structures provide a basis for understanding the non-covalent interactions that can stabilize specific conformations of polybasic peptides.
Interactive Table: Crystallographic Data for Related Basic Amino Acid Complexes
| Compound | Space Group | Unit Cell Dimensions (Å, °) | Reference |
| L-Lysine Acetate | P2₁ | a = 5.411, b = 7.562, c = 12.635, β = 91.7 | nih.gov |
| L-Arginine D-Glutamate Monohydrate | P2₁ | a = 9.941, b = 4.668, c = 17.307, β = 95.27 | ias.ac.in |
Molecular Interactions of L Lysine, L Arginyl L Lysyl
Principles of Electrostatic and Cation-π Interactions in Basic Peptides
The interactions of basic peptides like L-arginyl-L-lysyl-L-lysine are primarily driven by two key non-covalent forces: electrostatic interactions and cation-π interactions.
Electrostatic Interactions: At physiological pH, the side chains of both lysine (B10760008) and arginine are protonated, conferring a positive charge. The primary amine of lysine has a pKa of about 10.5, while the guanidinium (B1211019) group of arginine has a pKa in the range of 12.0-13.7. These positive charges lead to strong attractive forces with negatively charged molecules and surfaces, such as the phosphate (B84403) groups in lipid bilayers and acidic residues in proteins. The guanidinium group of arginine can form a larger number of electrostatic interactions compared to the amine group of lysine, as it can engage in interactions in three possible directions.
Cation-π Interactions: This is a non-covalent interaction between a cation and the electron-rich face of an aromatic ring. In a biological context, the positively charged side chains of lysine and arginine can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. While the gas-phase cation-π interaction of lysine is stronger, in a biological (aqueous) environment, the arginine-arene interaction is more favorable due to a balanced contribution of electrostatic and dispersion forces. The lysine-arene interaction, being dominated by electrostatics, is significantly weakened by the dielectric medium of water.
| Interaction Type | Key Features | Interacting Partners |
| Electrostatic | Long-range, strong attractive forces. | Negatively charged groups (e.g., phosphate, carboxylate). |
| Cation-π | Interaction between a cation and an aromatic ring's electron cloud. | Aromatic amino acid residues (Phenylalanine, Tyrosine, Tryptophan). |
Interactions with Biological Membranes and Lipid Bilayers
The polycationic nature of L-arginyl-L-lysyl-L-lysine dictates a strong interaction with the negatively charged surfaces of many biological membranes.
Polybasic motifs, such as the one found in L-arginyl-L-lysyl-L-lysine, are known to mediate the association of proteins with cellular membranes. The initial interaction is typically electrostatic, with the positively charged peptide being attracted to the anionic components of the lipid bilayer, such as phosphatidylserine (B164497) and phosphatidylglycerol. This interaction can lead to the accumulation of the peptide at the membrane surface. For some polybasic peptides, this surface binding is followed by insertion into or translocation across the membrane.
While both lysine and arginine are basic amino acids, their side chains interact differently with lipid bilayers. The guanidinium group of arginine is planar and can form multiple, specific hydrogen bonds with the phosphate head groups of phospholipids (B1166683). This ability to form extensive hydrogen-bonding networks leads to a stronger interfacial binding of arginine-rich peptides compared to lysine-rich ones. Molecular dynamics simulations have shown that arginine attracts more phosphate and water molecules into the membrane interface.
In contrast, the primary amine of lysine is more flexible and forms fewer and less stable salt bridges with lipid head groups. It has been demonstrated that within the hydrophobic core of a membrane, lysine is more likely to be deprotonated, whereas arginine tends to maintain its charge.
| Amino Acid | Side Chain Group | Interaction with Lipid Headgroups | Behavior in Membrane Core |
| L-Arginine | Guanidinium | Forms multiple, stable hydrogen bonds with phosphate groups. | Tends to remain charged. |
| L-Lysine | Primary Amine | Forms fewer, more flexible salt bridges. | Likely to be deprotonated. |
The accumulation of polycationic peptides on the membrane surface can lead to significant perturbation and even permeabilization of the lipid bilayer. Several models have been proposed for this process, including the "carpet" model, where the peptides coat the membrane surface, and the formation of toroidal pores or barrel-stave channels. Arginine-rich peptides, in particular, have been shown to be potent in inducing membrane permeability. The strong interaction of arginine's guanidinium group with phosphate headgroups can lead to local disruptions in the lipid packing, potentially causing the formation of transient pores. This can result in the leakage of cellular contents and ultimately, cell death, which is a mechanism of action for many antimicrobial peptides.
Binding to Proteins and Nucleic Acids
The charged nature of L-arginyl-L-lysyl-L-lysine also facilitates its interaction with other biomolecules like proteins and nucleic acids.
The transport of basic amino acids like lysine and arginine across cell membranes is mediated by specific cationic amino acid transporters (CATs). L-lysine and L-arginine can compete for the same transporters. Therefore, a tripeptide like L-arginyl-L-lysyl-L-lysine could potentially interact with these transporters, although its larger size might influence the binding affinity and transport efficiency.
Based on the available scientific literature, there is no specific information detailing the direct roles of the tripeptide L-Lysine, L-arginyl-L-lysyl- in the modulation of protein-protein interactions, aggregation, or its involvement in histone-DNA interactions and epigenetic regulation.
Research in these areas primarily focuses on the individual amino acids, L-lysine and L-arginine, as residues within larger protein structures (such as histones) or as standalone molecules that can influence protein stability.
Biological Function and Mechanistic Insights of Polybasic Lys Arg Lys Motifs
Functional Roles in Cellular Localization and Trafficking
The subcellular localization of proteins is fundamental to their function. Polybasic motifs containing Lys-Arg-Lys are key players in ensuring proteins are delivered to their correct destinations within the cell, particularly to the plasma membrane and through vesicular transport pathways.
Polybasic Regions as Membrane Targeting Signals
Polybasic domains are well-established as signals for targeting proteins to the plasma membrane. nih.gov This targeting is mediated by electrostatic interactions between the positively charged arginine and lysine (B10760008) residues within the motif and the negatively charged inner leaflet of the plasma membrane. nih.govnih.gov The plasma membrane is uniquely enriched in negatively charged phospholipids (B1166683), such as phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol 4,5-bisphosphate (PIP2), which makes it a specific target for these polybasic domains. nih.govnih.gov
The presence of a cluster of basic amino acids, such as the Lys-Arg-Lys sequence, can be sufficient to direct a protein to the plasma membrane. embopress.org For instance, studies on the K-ras protein have shown that a polybasic domain of six lysine residues, in conjunction with a CAAX motif, is essential for its localization to the plasma membrane. embopress.org The critical feature of this domain appears to be its positive charge, as substituting the lysines with arginines, which also carry a positive charge, does not disrupt this function. embopress.org In addition to lipids, some membrane-targeting motifs also contain hydrophobic amino acids, which can enhance the binding to the membrane. nih.govstanford.edupnas.org
The interaction is dynamic and can be regulated. For example, phosphorylation of serine residues within or near the polybasic domain can neutralize the positive charge, leading to the release of the protein from the membrane. nih.gov This provides a switch-like mechanism to control protein localization in response to cellular signals.
Table 1: Examples of Proteins with Polybasic Targeting Motifs
| Protein Family/Example | Targeting Motif Feature | Function | Reference(s) |
| Small GTPases (e.g., Arl4, KRas) | Polybasic cluster often combined with N-terminal myristoylation or C-terminal prenylation. | Plasma membrane localization and signaling. | stanford.edu |
| Lgl (Lethal giant larvae) | Highly conserved polybasic domain. | Plasma membrane targeting, regulated by phosphorylation. | nih.gov |
| Atypical PKC (aPKC) | Pseudosubstrate region (PSr) acts as a polybasic domain. | Membrane targeting and kinase activity regulation. | nih.gov |
| MinD | C-terminal motif with positively charged Lys and Arg residues on a polar face of an amphipathic helix. | Membrane localization in bacteria, archaea, and plastids. | pnas.org |
Influence on Vesicular Transport and Subcellular Distribution
Beyond static membrane targeting, polybasic motifs also influence the dynamic processes of vesicular transport, which moves proteins between different cellular compartments like the endoplasmic reticulum (ER), Golgi apparatus, and the cell surface. harvard.eduquizlet.comubc.ca The secretory pathway relies on vesicles to carry soluble and membrane-bound proteins to their final destinations. quizlet.comnih.gov
Specific amino acid sequences act as signals, or "zip codes," determining the cargo of a vesicle and its target membrane. quizlet.comubc.ca Polybasic sequences like Lys-Arg-Lys can function as part of these sorting signals. For example, in the processing of prohormones within the secretory pathway, initial cleavage by proteases often occurs next to pairs of basic amino acids, including Arg-Lys and Lys-Arg. nih.gov This processing is crucial for the maturation of many secreted proteins and peptides. nih.gov
Furthermore, specific basic motifs can act as retention or export signals. An Arg-Lys-Arg sequence can function as an ER retention signal for individual protein monomers; however, upon assembly into a larger complex, this signal can be masked, allowing the assembled protein to exit the ER and be transported to the plasma membrane. harvard.edu Conversely, mutation of a key lysine residue to arginine within a receptor protein was found to enhance its cell-surface expression, possibly by stabilizing it at the membrane or reducing its degradation. plos.org The precise composition and context of the basic residues dictate their specific role in the complex logistics of subcellular trafficking.
Enzymatic Recognition and Substrate Specificity
The Lys-Arg-Lys motif, with its distinct chemical properties, serves as a recognition site for a wide array of enzymes, including proteases, ligases, and other modifying enzymes. This recognition is fundamental to processes like protein degradation, post-translational modification, and signal transduction.
Interactions with Proteases and Peptidases (e.g., Trypsin Susceptibility)
The presence of lysine and arginine residues makes proteins containing the Lys-Arg-Lys motif susceptible to cleavage by serine proteases like trypsin. mdpi.com Trypsin specifically hydrolyzes peptide bonds at the C-terminal side of arginine and lysine residues. nih.gov This specificity makes trypsin a widely used tool in proteomics for digesting proteins into smaller peptides for analysis. nih.gov
However, the efficiency of cleavage can be influenced by the surrounding amino acids. kuleuven.be For example, a proline residue following the Lys or Arg can hinder cleavage. nih.gov Conversely, some proteases have evolved high specificity for particular basic dipeptide sequences. An Arg-Lys esteropeptidase has been identified in the rat brain cortex that specifically converts somatostatin-28 into somatostatin-14 by cleaving at an Arg-Lys site. nih.gov Other specialized proteases, known as lysyl endopeptidases (e.g., LysC), are highly specific for lysine residues and show very little to no activity towards arginine. researchgate.netasm.org The susceptibility of a Lys-Arg-Lys motif to proteolysis is therefore dependent on the specific protease and the local sequence context. mdpi.comawi.de
Table 2: Protease Specificity for Basic Residues
| Protease | Cleavage Site | Comments | Reference(s) |
| Trypsin | C-terminus of Lysine (Lys) and Arginine (Arg) | Most widely used protease in proteomics; cleavage can be hindered by a following Proline. | nih.govkuleuven.be |
| Arg-Lys Esteropeptidase | Arg-Lys bond | Involved in the processing of somatostatin-28 to somatostatin-14. | nih.gov |
| Lysyl Endopeptidase (LysC) | C-terminus of Lysine (Lys) | Highly specific for lysine; useful for protein sequencing and peptide mapping. | researchgate.netasm.org |
| Metacaspases | Arg or Lys in the P1 position | Cysteine proteases found in plants, fungi, and protozoa. | echelon-inc.com |
Recognition by Ligases and Other Modifying Enzymes
The Lys-Arg-Lys motif is also a recognition element for enzymes that catalyze the addition of chemical groups or other proteins, such as ligases. DNA ligases, for example, which are crucial for DNA replication and repair, contain a conserved active site motif, KxDGxR (Lys-X-Asp-Gly-X-Arg), where the lysine residue becomes covalently attached to AMP during the reaction. pnas.orgoup.com This highlights the importance of the specific arrangement of lysine and arginine within an enzyme's catalytic core.
In the ubiquitin-proteasome system, E3 ubiquitin ligases are responsible for recognizing specific substrates for degradation. A class of these ligases, known as N-recognins, identifies proteins based on their N-terminal amino acid. In plants, the E3 ligase PROTEOLYSIS 6 (PRT6) recognizes N-degrons with positively charged N-termini, including arginine and lysine. portlandpress.com
Post-translational modifications are also directed by such motifs. The ε-amino group of lysine is a common site for modifications like methylation and acetylation, which can alter a protein's function and interactions. nih.govwikipedia.org For example, methylation of lysine residues in calmodulin and acetylation of histones are critical regulatory events. nih.gov
Activity as Enzyme Substrates or Modulators (e.g., Histone Deacetylase Substrates)
Peptides containing the Lys-Arg-Lys sequence or variations thereof are frequently used as synthetic substrates to measure the activity of various enzymes in research and diagnostics. The cleavage of these substrates by a specific enzyme can be monitored, often through the release of a fluorescent or chromogenic reporter molecule.
A prominent example is in the study of histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone proteins, playing a key role in regulating gene expression. scbt.com Fluorogenic substrates containing an acetylated lysine (Lys(Ac)) followed by an arginine or another basic residue are used to assay HDAC activity. cpcscientific.combachem.com In a typical two-step assay, the HDAC first removes the acetyl group from the lysine. Subsequently, a protease like trypsin cleaves the peptide at the arginine or lysine residue, releasing the fluorescent group and allowing for quantification of HDAC activity. bachem.com
Table 3: Examples of Synthetic Substrates Containing Lys-Arg Motifs
| Substrate Sequence | Target Enzyme(s) | Application | Reference(s) |
| Mca-Gly-Ala-Lys(Ac)-Arg-His-Arg-Lys-Val-NH2 | Histone Deacetylase (HDAC) Class I (specifically HDAC3) | Fluorogenic substrate for measuring HDAC activity. | cpcscientific.comfishersci.com |
| Ac-Arg-Gly-Lys(Ac)-AMC | Histone Deacetylases (HDACs) | Fluorogenic substrate for assaying general HDAC activity. | bachem.comrndsystems.com |
| D-Val-Lys-Lys-Arg-AMC | Metacaspases | Fluorogenic substrate for cysteine proteases. | echelon-inc.com |
| Boc-Leu-Lys-Arg-MCA | Proteases (e.g., Trypsin-like) | Fluorogenic substrate for general protease activity assays. | mybiosource.com |
| Z-Tyr-Lys-Arg-pNA | Subtilisin-type and yapsin-like proteases | Chromogenic substrate for detecting protease activity. | medchemexpress.com |
Role in Cellular Processes and Pathways
The tripeptide motif L-Lysine, L-arginyl-L-lysine, characterized by its cluster of positively charged amino acids, plays a significant role in a variety of cellular processes. This polybasic nature dictates its interactions with negatively charged molecules such as phospholipids in cell membranes and specific domains within other proteins, thereby influencing extracellular matrix dynamics, cell signaling, and amino acid metabolism.
The integrity and remodeling of the extracellular matrix (ECM) are critically dependent on the proper assembly and cross-linking of its core components, primarily collagen and elastin (B1584352). The enzymes responsible for this crucial cross-linking are the lysyl oxidases (LOX), a family of copper-dependent enzymes. mdpi.comnih.gov The LOX family, which includes LOX and four lysyl oxidase-like proteins (LOXL1-4), catalyzes the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin precursors. mdpi.comaacrjournals.org This process generates reactive aldehydes that spontaneously form covalent cross-links, which are essential for the stabilization, maturation, and structural integrity of the ECM. mdpi.comnih.gov
The process of tissue repair also heavily relies on the degradation of old ECM components and the synthesis and deposition of new ones, with collagens playing a central role. nih.gov LOX enzymes are key to this remodeling process by facilitating the formation of lysine-derived cross-links that stabilize the newly formed matrix. nih.gov For instance, LOXL2 is involved in maintaining the structural integrity of connective tissues, while LOXL3-mediated collagen cross-linking is associated with cardiac ECM remodeling. nih.gov
Table 1: Key Proteins and their Functions in ECM Integrity
| Protein/Enzyme Family | Specific Member(s) | Function in ECM | Citation |
|---|---|---|---|
| Lysyl Oxidases (LOX) | LOX, LOXL1-4 | Catalyze cross-linking of collagen and elastin | mdpi.comnih.gov |
| LOXL2 | Maintenance of connective tissue structural integrity | nih.gov | |
| LOXL3 | Cardiac ECM remodeling through collagen cross-linking | nih.gov | |
| Collagens | Type I, others | Provide structural support to tissues | nih.govnih.gov |
| Elastin | Provides elasticity to tissues | mdpi.comnih.gov |
Polybasic motifs, rich in lysine and arginine residues, are crucial for localizing proteins to the plasma membrane, where they can participate in signaling cascades. stanford.edu These positively charged clusters interact with negatively charged lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) on the inner surface of the plasma membrane. stanford.edurupress.org This interaction is a widespread mechanism for regulating a diverse array of proteins involved in signaling, cytoskeletal organization, and transport. stanford.edu
For example, many small GTPases from the Ras, Rho, Arf, and Rab subfamilies possess C-terminal polybasic clusters that are essential for their localization to the plasma membrane and subsequent activity. stanford.edu The presence of arginine and lysine residues within these motifs enhances binding affinity to negatively charged molecules, facilitating their role in cellular signaling. In some cases, these polybasic regions work in conjunction with lipid modifications like myristoylation or prenylation to ensure stable membrane association. stanford.edu
The mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis, can be modulated by the availability of amino acids like arginine and lysine. iastatedigitalpress.com Studies have shown that supplementation with arginine and lysine can activate the mTOR pathway, leading to increased protein synthesis and muscle cell growth. iastatedigitalpress.com This activation occurs through the phosphorylation of downstream targets in the Akt/mTOR/p70S6K signaling cascade. iastatedigitalpress.com
Furthermore, lysine and arginine methylation have emerged as important post-translational modifications that regulate key signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways. nih.gov These modifications can alter protein-protein interactions and enzyme activities, thereby influencing cellular responses to various stimuli. nih.govplos.org For instance, the methylation of arginine and lysine residues on proteins like EGFR and RAF1 can modulate MAPK signaling. nih.gov
Table 2: Examples of Polybasic Motifs in Cell Signaling
| Protein/Family | Motif Type | Interacting Partner(s) | Signaling Pathway | Citation |
|---|---|---|---|---|
| Small GTPases (Ras, Rho, etc.) | C-terminal polybasic cluster | PI(4,5)P2, PI(3,4,5)P3 | Various (e.g., cell growth, cytoskeletal dynamics) | stanford.edu |
| Atypical PKC (aPKC) | Polybasic pseudosubstrate region (PSr) | PI4P, PIP2 | Cell polarity | rupress.org |
| Vam7 | Polybasic region (PBR) | Phosphatidylinositol 3-phosphate (PI3P) | Vesicle fusion | nih.gov |
| Various | N/A | N/A | mTOR signaling | iastatedigitalpress.com |
L-lysine is an essential amino acid in humans, meaning it must be obtained from the diet as the body cannot synthesize it. wikipedia.orgnih.gov Its metabolism is crucial for various biological processes, including protein synthesis, the cross-linking of collagen, and the production of carnitine for fatty acid metabolism. ebi.ac.uk A deficiency in lysine can lead to impaired fatty acid metabolism and defective connective tissues. wikipedia.orgebi.ac.uk
The catabolism of lysine in mammals primarily occurs through the saccharopine pathway, ultimately yielding acetyl-CoA. ebi.ac.ukspringermedizin.de This acetyl-CoA can then be utilized in various metabolic pathways, including the citric acid cycle. springermedizin.de
In microorganisms, the biosynthesis of lysine occurs via two main pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org The DAP pathway is found in prokaryotes and plants, while the AAA pathway is present in several yeast species, fungi, and some prokaryotes. wikipedia.org
Enzymes involved in amino acid metabolism are themselves subject to regulation. L-lysine α-oxidase, for example, is an enzyme that catalyzes the oxidative deamination of L-lysine, producing α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. researchgate.netmdpi.com This enzyme has a dual mechanism of action: the depletion of L-lysine and the generation of H2O2. mdpi.com The activity of such enzymes highlights the dynamic nature of amino acid metabolism. Furthermore, reversible lysine acetylation has been identified as a key regulatory mechanism for metabolic enzymes, allowing cells to rapidly respond to environmental changes by altering reaction rates. springermedizin.de
Table 3: Key Pathways and Enzymes in Lysine Metabolism
| Metabolic Process | Pathway/Enzyme | Organism(s) | Key Function | Citation |
|---|---|---|---|---|
| Biosynthesis | Diaminopimelate (DAP) pathway | Prokaryotes, Plants | De novo synthesis of L-lysine | wikipedia.org |
| Biosynthesis | α-Aminoadipate (AAA) pathway | Yeasts, Fungi, some Prokaryotes | De novo synthesis of L-lysine | wikipedia.org |
| Catabolism | Saccharopine pathway | Mammals | Degradation of L-lysine to acetyl-CoA | ebi.ac.ukspringermedizin.de |
| Catabolism | L-lysine α-oxidase | Various microorganisms | Oxidative deamination of L-lysine | researchgate.netmdpi.com |
Analytical and Bioanalytical Methodologies for L Lysine, L Arginyl L Lysyl
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of peptides from complex mixtures. The choice of method is dictated by the physicochemical properties of the peptide, such as polarity, charge, and size. For a short, basic peptide like L-arginyl-L-lysyl-L-lysine, reversed-phase and hydrophilic interaction chromatography are particularly relevant.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a cornerstone for peptide analysis and purification. gilson.com In RP-HPLC, separation is based on the hydrophobic character of the molecules. The system uses a non-polar stationary phase (commonly C8 or C18 silica-based columns) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an acidic modifier. gilson.com
The separation can be optimized by adjusting various parameters, including the gradient of the organic solvent, the type and concentration of the ion-pairing agent, and the column temperature. chromatographyonline.com
Table 1: Typical RP-HPLC Parameters for Basic Peptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 or C8 silica | Provides a non-polar surface for hydrophobic interactions. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier and ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide. |
| Gradient | Increasing percentage of Mobile Phase B | Elutes peptides based on increasing hydrophobicity. |
| Detection | UV Absorbance at 210-220 nm | Detects the peptide bonds. |
| Temperature | 25-60 °C | Can improve peak shape and solubility. |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Basic Amino Acids and Peptides
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC, especially for highly polar and hydrophilic compounds that show little or no retention in reversed-phase systems. nestgrp.comchromatographyonline.com This makes HILIC particularly well-suited for the analysis of the highly charged and polar L-arginyl-L-lysyl-L-lysine tripeptide. HILIC employs a polar stationary phase (e.g., silica, or silica bonded with amide or polyhydroxy groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. chromatographyonline.comnih.gov
The retention mechanism in HILIC is complex, involving partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov For charged analytes like basic peptides, electrostatic interactions (both attraction and repulsion) with the stationary phase also play a significant role. nih.govzodiaclifesciences.com This dual mechanism allows for unique selectivity compared to RP-HPLC. The elution order in HILIC is typically the inverse of RP-HPLC, with the most hydrophilic compounds being retained the longest. nestgrp.com
Table 2: HILIC vs. RP-HPLC for Basic Peptide Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) |
| Mobile Phase | High aqueous content | High organic content (>70% ACN) |
| Retention Principle | Hydrophobic interactions | Partitioning and electrostatic interactions |
| Elution Order | Least hydrophobic elutes first | Least hydrophilic (most hydrophobic) elutes first |
| Suitability | Broad range of peptides | Highly polar and charged peptides nestgrp.com |
Mass Spectrometry for Characterization and Quantitation
Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information and enabling sequence verification through fragmentation analysis (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Related Amino Acid Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While peptides themselves are not amenable to direct GC-MS analysis due to their low volatility, the technique is highly valuable for analyzing their constituent amino acids (lysine and arginine) after chemical hydrolysis of the peptide. mdpi.com
To make the non-volatile amino acids suitable for GC analysis, they must first be converted into volatile derivatives. mdpi.com This chemical derivatization process targets the polar functional groups (amines and carboxylic acids). Subsequent GC-MS analysis can then be used to identify and quantify the individual amino acids, confirming the composition of the original peptide. This approach is also used to study the metabolites of amino acids in biological samples. researchgate.netnih.gov For example, GC-MS has been used to demonstrate that lysine (B10760008) is a metabolite of homoarginine, a related amino acid. researchgate.netnih.gov
Applications in Peptide Mass Fingerprinting and Sequence Verification
Peptide Mass Fingerprinting (PMF) is a technique used primarily for identifying larger proteins. wikipedia.org A protein is enzymatically digested (e.g., with trypsin) into smaller peptides, and the resulting mixture's mass spectrum is recorded. This "fingerprint" of peptide masses is then compared against theoretical digests of proteins in a database to find a match. wikipedia.orgwikipedia.orgyoutube.com
While L-arginyl-L-lysyl-L-lysine is a single, small peptide rather than a complex protein digest, the underlying principles of MS analysis are directly applicable to its characterization. High-resolution mass spectrometry can determine the peptide's accurate molecular mass, which can be used to confirm its identity.
Furthermore, tandem mass spectrometry (MS/MS) is used for sequence verification. In an MS/MS experiment, the ionized peptide is isolated and then fragmented inside the mass spectrometer. The fragmentation typically occurs at the peptide bonds, producing a series of fragment ions (e.g., b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the peptide's amino acid sequence to be read directly from the spectrum. wikipedia.org This provides definitive confirmation of the L-arginyl-L-lysyl-L-lysine structure.
Specialized Biochemical Assays
Beyond chromatographic and spectrometric methods, specialized biochemical assays can be employed to assess the functional activity of peptides rich in arginine and lysine. Many such peptides exhibit antimicrobial properties, and assays have been developed to quantify this activity.
One common method is the radial diffusion assay . In this assay, the peptide is introduced into a well in an agar plate containing a uniform suspension of bacteria (e.g., E. coli). The peptide diffuses radially into the agar, and if it is antimicrobial, it will create a clear circular zone where bacterial growth is inhibited. The diameter of this clearance zone is proportional to the antimicrobial activity of the peptide. nih.gov
Another functional assay investigates how these peptides interact with bacterial membranes. The propidium iodide (PI) uptake assay measures the permeabilization of the bacterial membrane. PI is a fluorescent dye that cannot cross the membrane of living cells. If a peptide disrupts the membrane, PI can enter the cell and bind to intracellular DNA, resulting in a significant increase in fluorescence. This increase can be measured to quantify the degree of membrane damage caused by the peptide. nih.gov Studies have shown that peptides with a higher arginine content often cause greater membrane permeabilization compared to their lysine-containing counterparts. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| L-Lysine, L-arginyl-L-lysyl- | Arg-Lys-Lys |
| Acetonitrile | ACN |
| Trifluoroacetic Acid | TFA |
| Propidium Iodide | PI |
| L-arginine | Arg |
| L-lysine | Lys |
Enzymatic Methods for L-Lysine and Arginine Detection and Quantification
Enzymatic methods offer high specificity and sensitivity for the detection and quantification of L-lysine and L-arginine. These assays leverage the specific catalytic activity of enzymes that act on these amino acids.
For L-lysine , several enzymatic assays have been developed. One common method involves the use of L-lysine decarboxylase, which specifically catalyzes the removal of the carboxyl group from L-lysine to produce cadaverine and carbon dioxide oup.com. The amount of carbon dioxide produced can then be measured to determine the initial lysine concentration oup.com. More recent methods utilize newly discovered enzymes such as L-lysine α-oxidase (L-LysOα), L-lysine ε-oxidase (L-LysOε), and L-lysine decarboxylase/oxidase (L-Lys-DC/OD) nih.gov. These assays typically rely on the detection of hydrogen peroxide, a byproduct of the oxidase reaction nih.gov. To enhance sensitivity, particularly for low concentrations of L-lysine, the L-Lys-DC/OD enzyme can be coupled with putrescine oxidase, which oxidizes the decarboxylation product of L-lysine nih.govnih.gov.
Table 1: Enzymatic Methods for L-Lysine Detection
| Enzyme System | Principle of Detection | Application Notes |
|---|---|---|
| L-lysine decarboxylase | Measures CO2 produced from the decarboxylation of L-lysine oup.com. | Suitable for automated analysis in samples like grain hydrolysates oup.com. |
| L-lysine α-oxidase (L-LysOα) | Detects hydrogen peroxide generated from the oxidase reaction nih.gov. | One of the first methods developed, but can have lower specificity nih.gov. |
| L-lysine ε-oxidase (L-LysOε) | Detects hydrogen peroxide from the oxidative deamination of the ε-amino group nih.gov. | Offers higher specificity towards L-lysine compared to L-LysOα nih.gov. |
| L-Lys-DC/OD & Putrescine Oxidase | A coupled reaction where L-Lys-DC/OD decarboxylates L-lysine, and putrescine oxidase is used to oxidize the product, enhancing the signal nih.gov. | Effective for determining low concentrations of L-lysine in biological samples nih.gov. |
For the quantification of L-arginine , a widely evaluated enzymatic end-point method involves a coupled three-enzyme system: arginase, urease, and glutamate (B1630785) dehydrogenase acs.orgnih.govacs.org. In this cascade, arginase first hydrolyzes L-arginine into ornithine and urea acs.orgingentaconnect.com. Subsequently, urease breaks down the urea into ammonia and carbon dioxide acs.org. The resulting ammonia is then quantified. This method has proven to be precise and cost-effective for determining L-arginine concentrations in samples such as grape juice and wine nih.govacs.org. The recovery of L-arginine using this method ranges between 98.3% and 104.4% acs.orgnih.govresearchgate.net.
Table 2: Enzymatic Method for L-Arginine Quantification
| Enzyme System | Reaction Steps | Method of Quantification |
|---|
In vitro Binding and Activity Assays
In vitro binding and activity assays are fundamental tools for characterizing the interaction of peptides like L-Lysine, L-arginyl-L-lysyl- with their biological targets, such as receptors or other proteins. These assays provide critical data on binding affinity, kinetics, and functional activity.
Binding assays directly measure the interaction between a ligand (the peptide) and its target. They are often performed using radiolabeled or fluorescently labeled peptides pepdd.com.
Direct Binding Assays : These are used to determine the dissociation constant (Kd), which indicates the affinity of the peptide for its receptor, and the receptor density (Bmax) in a given sample chelatec.com.
Competitive Binding Assays : In these assays, an unlabeled peptide competes with a labeled ligand for binding to the target. This allows for the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the unlabeled peptide chelatec.com.
Kinetic Binding Assays : These experiments are designed to define the association (kon) and dissociation (koff) rate constants of the peptide-target interaction chelatec.com.
Activity assays, on the other hand, measure the functional consequence of the peptide binding to its target. For instance, if the peptide is designed to inhibit an enzyme or block a protein-protein interaction, the activity assay would quantify this inhibition. An example includes using fluorescence spectroscopy and atomic force microscopy to investigate the ability of tripeptides to depolymerize amyloid-β fibrils, where the depolymerizing activity is the measured outcome nih.gov.
Table 3: Common In Vitro Assays for Peptide Characterization
| Assay Type | Purpose | Key Parameters Measured |
|---|---|---|
| Direct Radioligand Binding | To measure the direct interaction of a labeled peptide with its target chelatec.com. | Kd (dissociation constant), Bmax (receptor density) chelatec.com. |
| Competitive Binding | To determine the affinity of an unlabeled peptide by its ability to displace a labeled ligand chelatec.com. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) chelatec.com. |
| Surface Plasmon Resonance (SPR) | A label-free method to study binding kinetics in real-time pepdd.com. | kon (association rate), koff (dissociation rate), Kd chelatec.com. |
| Functional/Activity Assays | To measure the biological effect of peptide binding, such as enzymatic inhibition or fibril depolymerization nih.gov. | Varies (e.g., DC50 for depolymerizing activity) nih.gov. |
Bioinformatic and Computational Tools in Peptide Research
Computational tools are indispensable in modern peptide research, offering powerful methods for modeling, engineering, and predicting the behavior of peptides like L-Lysine, L-arginyl-L-lysyl-. These in silico approaches accelerate the discovery and optimization process by providing insights that are often difficult to obtain through experimental methods alone mdpi.com.
Structure-Based Modeling and Engineering for Transport and Specificity
Structure-based modeling uses the three-dimensional structures of peptides and their target proteins to understand and engineer interactions with high specificity nih.govexlibrisgroup.com. This is particularly relevant for designing peptides that can be efficiently transported across cell membranes or that bind to a specific biological target.
For transport, computational models can elucidate the mechanisms by which peptides interact with transporter proteins. For example, structural analysis of amino acid ABC transporters has revealed that a negatively charged internal tunnel allows for the passage of positively charged amino acids like arginine pnas.org. By modeling the interaction of a peptide with such a transporter, researchers can predict its transport efficiency and engineer its sequence to improve uptake.
For specificity, molecular docking and modeling software suites like Rosetta are used to predict the 3D structure of a peptide-protein complex nih.gov. These models provide a detailed view of the binding interface, allowing researchers to identify key residues involved in the interaction nih.govexlibrisgroup.com. This knowledge can then be used to rationally design peptide analogs with enhanced affinity and specificity for the target. Homology modeling, where the structure of a peptide-protein complex is predicted based on the known structures of similar complexes, is another powerful approach. For instance, the RosettaMHC tool uses this method to model peptide-MHC complexes, which is crucial for understanding immune recognition escholarship.org.
Predicting Peptide-Biomolecule Interactions
Predicting how a peptide will interact with other biomolecules is a central challenge in peptide design. Computational methods for this task can be broadly categorized as either structure-based or sequence-based oup.com.
Structure-based methods rely on the 3D structures of the interacting molecules. The most common technique is molecular docking, which predicts the preferred orientation and binding affinity of a peptide when it binds to a protein target mdpi.com. This approach is a cornerstone of structure-based virtual screening (SBVS), where large libraries of peptides are computationally screened to identify promising candidates mdpi.com.
Sequence-based methods predict interactions using only the amino acid sequences, which is advantageous when structural information is unavailable oup.com. These methods often employ machine learning algorithms trained on large datasets of known protein-protein interactions biorxiv.org. By learning the patterns and physicochemical properties of interacting pairs, these models can predict the likelihood of an interaction between a novel peptide and a target protein biorxiv.orgresearchgate.net. More recent approaches utilize advanced deep learning models and protein language models to learn the "grammar" of interacting proteins, further improving predictive accuracy oup.combiorxiv.org.
Table 4: Computational Approaches for Predicting Peptide Interactions
| Approach | Methodology | Required Input | Key Application |
|---|---|---|---|
| Structure-Based (e.g., Docking) | Simulates the physical docking of a peptide to the 3D structure of a target protein mdpi.comnih.gov. | 3D structure of the target protein; peptide structure. | Virtual screening; detailed analysis of binding mode and affinity mdpi.com. |
| Sequence-Based (e.g., Machine Learning) | Uses algorithms trained on known interacting sequences to predict new interactions biorxiv.org. | Amino acid sequences of the peptide and target protein. | High-throughput screening when structural data is limited; predicting interaction partners researchgate.net. |
Future Research Directions in Polybasic Peptide Science
Elucidating Novel Biological Functions and Pathways of Polybasic Peptides
While the fundamental roles of individual amino acids L-Lysine and L-arginine are well-documented, the biological functions of their combined action within a short peptide sequence like Lys-Arg-Lys are still being uncovered. Future research aims to move beyond the generalized effects of poly-cationic character and pinpoint specific interactions and pathways.
Cellular Uptake and Membrane Interaction: The basic amino acids lysine (B10760008) and arginine are known to play crucial roles in how peptides interact with and penetrate lipid membranes. nih.gov Arginine, in particular, appears more frequently in ion channel voltage sensors and enhances cellular uptake in cell-penetrating peptides. nih.gov Research is needed to elucidate how the specific KRK sequence interacts with cell membranes, which could lead to its development as a vector for drug delivery. Studies have shown that modifying tumor-targeting peptides like CGKRK with fatty acids can create lipopeptides that effectively form nano-complexes with siRNA for cellular internalization. researchgate.net
Tissue Regeneration and Cellular Proliferation: In vitro studies on human osteoblasts have shown that L-arginine and L-lysine individually and together have a positive effect on bone cell activity. nih.govresearchgate.net Arginine was found to significantly increase the production of factors required for matrix synthesis, such as type I collagen, while lysine primarily affected cell proliferation. nih.govresearchgate.net The synergistic potential of the KRK tripeptide in promoting osteoblast activity and bone regeneration is a promising area for future investigation.
Antimicrobial and Antiviral Properties: The antagonism between L-lysine and L-arginine is critical in controlling certain viral infections, as arginine can be an essential amino acid for some viruses. nih.gov Lysine can interfere with the formation of viral capsid proteins by competing with arginine. nih.gov Furthermore, poly-L-lysine has demonstrated antibacterial properties. researchgate.netmdpi.com Future studies could explore whether the specific KRK sequence possesses unique antimicrobial or antiviral activities based on this interplay.
Metabolic and Anti-Aging Pathways: A French patent has described peptide mixtures containing mixed oligomers of L-lysine and L-arginine as having anti-glycation activity. google.com Glycation is a process where sugars react with proteins, leading to the formation of advanced glycation end-products (AGEs) that contribute to aging. nih.gov The patent notes the ability of these peptides to inhibit the formation of pentosidine, a specific cross-link associated with AGEs. google.com This suggests a potential role for KRK peptides in cosmetics and therapies targeting age-related protein damage.
| Potential Biological Role | Key Amino Acids | Investigated Application/Pathway |
| Cellular Delivery | Lysine, Arginine | Tumor-targeting drug and siRNA delivery researchgate.net |
| Bone Regeneration | Lysine, Arginine | Stimulation of human osteoblast proliferation and matrix synthesis nih.govresearchgate.net |
| Antiviral Activity | Lysine, Arginine | Competitive antagonism in viral protein formation nih.gov |
| Anti-Glycation | Lysine, Arginine | Inhibition of Advanced Glycation End-product (AGE) formation for anti-aging applications google.com |
Engineering Peptides for Enhanced Specificity and Stability
A significant challenge in developing peptide-based therapeutics is their typically low stability in the body and lack of specificity. Engineering the structure of polybasic peptides like Lys-Arg-Lys is a key research direction to overcome these limitations.
Lipidation for Improved Delivery: One successful strategy involves the conjugation of fatty acids to the peptide backbone. In a study involving the tumor-targeting peptide CGKRK, conjugation with oleic acid resulted in a lipopeptide that could effectively deliver siRNA into tumor cells. researchgate.net This modification enhances hydrophobicity, which can improve interaction with cell membranes and protect the peptide from enzymatic degradation. researchgate.netresearchgate.net
Cyclization and Structural Mimicry: Cyclic peptides often exhibit greater stability and binding affinity compared to their linear counterparts. Developing methods to cyclize polybasic sequences could lock them into a bioactive conformation, enhancing their specificity for targets like structured RNAs, which possess negatively charged phosphate (B84403) groups that attract cationic peptides. acs.org
Amino Acid Substitution and Analogs: The distinct chemical properties of lysine and arginine side chains offer opportunities for rational design. nih.gov Arginine's guanidinium (B1211019) group allows it to form more extensive hydrogen bond networks compared to lysine's primary amino group, leading to stronger binding and enhanced membrane perturbation. nih.gov Future engineering efforts will likely involve creating peptides with unnatural amino acids or specific patterns of lysine and arginine to fine-tune their binding affinity, stability, and cellular uptake efficiency.
| Engineering Strategy | Desired Outcome | Example |
| Lipidation | Enhanced stability, improved cellular uptake | Fatty-acyl conjugated CGKRK for siRNA delivery researchgate.net |
| Cyclization | Increased stability, constrained conformation for higher specificity | Discovery of cyclic peptide binders for RNA targets acs.org |
| Strategic Substitution | Fine-tuned binding affinity and function | Leveraging the different membrane interaction properties of Arginine vs. Lysine nih.gov |
Innovations in Synthetic and Analytical Methodologies for Complex Peptide Systems
The advancement of polybasic peptide science relies heavily on the underlying technologies used to create and analyze them. Future research will focus on improving the efficiency, purity, and scale of peptide production.
Advancements in Solid-Phase Peptide Synthesis (SPPS): SPPS remains the dominant method for creating peptides with a defined sequence. researchgate.netoccamdesign.com The synthesis of a KRK-containing peptide (CGKRK) was successfully achieved using an automated peptide synthesizer with Fmoc/tBu solid-phase chemistry. researchgate.net Innovations in this area focus on developing more efficient coupling reagents, specialized resins, and automated protocols that can handle complex sequences prone to aggregation, which is common with highly charged peptides. researchgate.net
Hybrid Synthetic Approaches: To overcome the limitations of producing very long or complex peptides, hybrid methods combining SPPS with liquid-phase peptide synthesis (LPPS) are being explored. This approach allows for the synthesis of smaller, high-purity peptide fragments via SPPS, which are then joined together in solution, mitigating some of the purity issues seen with long, continuous SPPS runs. youtube.com
Enhanced Purification and Analysis: The purification of polybasic peptides is challenging due to their high charge and potential for strong, non-specific interactions during chromatography. A critical area of innovation is the development of novel purification techniques. Following synthesis, peptides are typically cleaved from their solid support resin and purified using High-Performance Liquid Chromatography (HPLC). researchgate.net The characterization and confirmation of the final product are then performed using mass spectrometry. researchgate.net Future methodologies will aim to streamline this process, reduce solvent use, and improve the resolution and recovery of highly basic peptides.
| Synthesis/Analysis Step | Current Technology | Area for Innovation |
| Peptide Assembly | Automated Solid-Phase Peptide Synthesis (SPPS) researchgate.netoccamdesign.com | Development of new resins and coupling reagents for difficult sequences |
| Purification | High-Performance Liquid Chromatography (HPLC) researchgate.net | Methods to reduce non-specific binding and improve recovery of charged peptides |
| Characterization | Mass Spectrometry researchgate.net | Higher resolution techniques for complex peptide mixtures and conjugates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
